An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-(3-Methoxyphenyl)piperidine for Researchers and Drug Development Professionals
An authoritative guide to the synthesis, characterization, and fundamental properties of 4-(3-Methoxyphenyl)piperidine, a key building block in modern medicinal chemistry.
This document provides a comprehensive overview of the physical and chemical properties of 4-(3-Methoxyphenyl)piperidine, a heterocyclic amine of significant interest in the field of drug discovery and development. Its structural motif is a recurring feature in a variety of biologically active molecules, making a thorough understanding of its characteristics essential for researchers and scientists. This guide will delve into its synthesis, spectroscopic profile, and key physicochemical parameters.
Chemical Identity and Molecular Structure
4-(3-Methoxyphenyl)piperidine is a substituted piperidine derivative with a methoxyphenyl group at the 4-position of the piperidine ring.
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IUPAC Name: 4-(3-methoxyphenyl)piperidine
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CAS Number: 99329-55-2
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Molecular Formula: C₁₂H₁₇NO
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Molecular Weight: 191.27 g/mol
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Canonical SMILES: COC1=CC=CC(=C1)C2CCNCC2
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InChI: InChI=1S/C12H17NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-4,9-10,13H,5-8H2,1H3
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InChIKey: NONQCMNVMIGQEE-UHFFFAOYSA-N
The structure comprises a saturated six-membered nitrogen-containing ring (piperidine) attached to a benzene ring bearing a methoxy group at the meta position. This arrangement imparts a unique combination of lipophilicity and polarity, influencing its pharmacokinetic and pharmacodynamic properties in potential drug candidates.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(3-Methoxyphenyl)piperidine is critical for its application in synthesis and drug formulation.
| Property | Value | Source |
| Molecular Weight | 191.27 g/mol | |
| Molecular Formula | C₁₂H₁₇NO | |
| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Melting Point | Data not available for the free base. The hydrochloride salt has a reported melting point. | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in a range of organic solvents. | General chemical principles |
| pKa | Not experimentally determined. Predicted values may be available through computational models. |
Synthesis and Reactivity
The synthesis of 4-arylpiperidines, including 4-(3-Methoxyphenyl)piperidine, is a well-established area of organic chemistry, often leveraging modern cross-coupling methodologies.
General Synthetic Strategies
The construction of the 4-arylpiperidine scaffold can be achieved through several synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, are particularly prevalent.[1] These methods typically involve the reaction of a suitably protected piperidine derivative with an aryl-metal species or an aryl halide.
A common precursor for these syntheses is a protected 4-piperidone, which can be converted to a reactive intermediate for the cross-coupling reaction.[1]
Illustrative Synthetic Protocol: Synthesis of a Related 4-Arylpiperidine
Protocol: Synthesis of 4-(3-methoxy-benzyl)piperidine [2]
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Hydrogenation: A mixture of 4-(3-methoxybenzyl)pyridine (1 equivalent) and platinum oxide (catalytic amount) in acetic acid is subjected to hydrogenation.
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Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
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Basification and Extraction: The residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide). The aqueous layer is then extracted with an organic solvent such as ether.
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Purification: The combined organic extracts are dried and concentrated. The final product is purified by vacuum distillation to yield 4-(3-methoxy-benzyl)piperidine as an oil.
This protocol highlights a common strategy for the synthesis of saturated heterocyclic systems from their aromatic precursors. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Caption: Illustrative workflow for the synthesis of a 4-arylpiperidine derivative.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 4-(3-Methoxyphenyl)piperidine. While specific experimental spectra for the target compound are not provided in the search results, the expected spectral features can be inferred from its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet), and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the ring.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the methoxyphenyl ring, the methoxy carbon, and the carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of 191.27.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and N-H stretching of the secondary amine in the piperidine ring.
Safety and Handling
While a specific safety data sheet (SDS) for 4-(3-Methoxyphenyl)piperidine free base is not available, information for its hydrochloride salt and related compounds provides guidance on handling. The hydrochloride salt is classified as an irritant.[3][4] General laboratory safety precautions should be followed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Research and Drug Development
The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological targets. The presence of the methoxyphenyl group can influence receptor binding, metabolic stability, and pharmacokinetic properties. Derivatives of 4-(3-Methoxyphenyl)piperidine are of interest in the development of novel therapeutics for central nervous system (CNS) disorders and other conditions.
Conclusion
4-(3-Methoxyphenyl)piperidine is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a foundational understanding of its chemical and physical properties. Further experimental investigation is warranted to fully characterize this compound and unlock its full potential in the development of new chemical entities.
References
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PubChem. N-(4-methoxyphenyl)piperidine. [Link]
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PrepChem.com. Synthesis of 4-(3-methoxy-benzyl)piperidine. [Link]
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ResearchGate. 4‐(Hetero)Arylpiperidines | Request PDF. [Link]
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PubChem. 4-(2-Methoxyphenyl)piperidine. [Link]
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ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Organic Letters. [Link]
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PubChem. 4-(3-Methoxyphenyl)piperidin-4-ol. [Link]
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Kuujia.com. Cas no 67259-62-5 (4-(4-Methoxyphenyl)piperidine). [Link]
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Aaron Chemistry & UnaveraChemLab. Safety Data Sheet. [Link]
